

physical and chemical properties of thiophene carboxylic acid derivatives

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Compound of Interest

Compound Name: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of Thiophene Carboxylic Acid Derivatives

Executive Summary: The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring and its significant therapeutic applications.^[1] Thiophene carboxylic acid derivatives, in particular, serve as crucial intermediates and pharmacophores in the development of a wide array of therapeutic agents, from anti-inflammatory drugs to novel antivirals.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of thiophene carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological pathways to facilitate further research and application.

Introduction

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom.^[4] Its derivatives are integral to numerous marketed drugs, including the anti-inflammatory agents suprofen and tiaprofenic acid, the anticancer drug raltitrexed, and the antibiotic cefoxitin.^{[1][2]} ^[5] The carboxylic acid functional group, when attached to the thiophene ring, imparts a reactive handle for extensive chemical modification, making these compounds highly versatile building blocks in organic synthesis.^[6] The two primary isomers, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, form the basis of this guide. Their distinct electronic and steric

properties influence their reactivity and biological activity, making a detailed understanding of their characteristics essential for rational drug design.

Physical Properties

The physical properties of thiophene carboxylic acids are dictated by the interplay between the hydrophobic, aromatic thiophene ring and the hydrophilic, acidic carboxyl group.^[7] This duality governs their solubility, melting point, and crystalline structure. Quantitative physical data for the two primary isomers are summarized below.

Table 1: Physical Properties of Thiophene Carboxylic Acids

Property	Thiophene-2-carboxylic acid	Thiophene-3-carboxylic acid
Molecular Formula	$C_5H_4O_2S$ ^[2]	$C_5H_4O_2S$ ^[8]
Molar Mass	$128.15\text{ g}\cdot\text{mol}^{-1}$ ^{[2][9]}	$128.15\text{ g}\cdot\text{mol}^{-1}$ ^[8]
Appearance	White to light-cream crystalline solid ^{[2][7]}	Colorless to slightly brownish-yellow solid ^[8]
Melting Point	125–127 °C ^{[2][10]}	136–141 °C ^[8]
Boiling Point	260 °C ^[10]	>300 °C ^[8]
Density	$\sim 1.42\text{ g}/\text{cm}^3$ ^[10]	Not readily available
pKa	3.49 (at 25 °C) ^[10]	Not readily available
Water Solubility	80 g/L (at 20 °C); soluble in hot water ^[10]	20 g/L (0.2 g/10 mL) ^[8]
Other Solubilities	Soluble in ethanol, ether; slightly soluble in chloroform ^[10]	Not specified

The solubility of these compounds is highly dependent on pH and temperature.^[7] As carboxylic acids, their solubility in aqueous media increases significantly at higher pH values due to the formation of the more soluble carboxylate salt.

Chemical Properties and Reactivity

Reactivity of the Carboxylic Acid Group

The carboxyl group is the primary site for derivatization. It undergoes typical reactions of carboxylic acids, including:

- Esterification: Reaction with alcohols, often under acidic catalysis, to form esters.
- Amidation: Reaction with amines, typically activated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form amides.[3]
- Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl_2) or oxalyl chloride to produce highly reactive thiophene carbonyl chlorides, which are key intermediates.[11][12]

Reactivity of the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution.

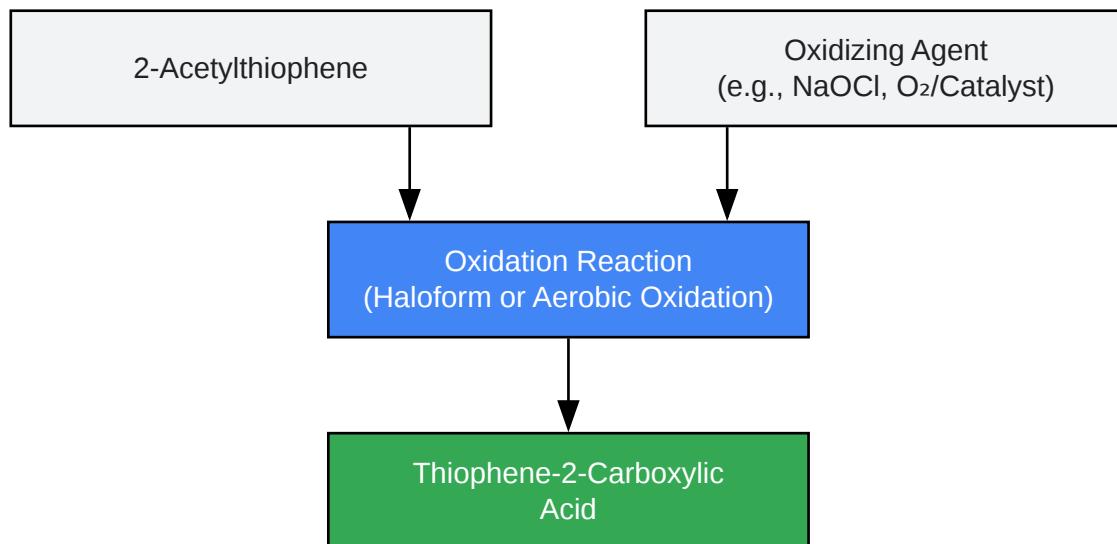
- Regioselectivity: The sulfur atom directs electrophilic attack preferentially to the adjacent α -positions (C2 and C5).[13][14] In thiophene-2-carboxylic acid, the C5 position is therefore highly activated and the primary site for substitution.[2]
- Lithiation: Strong bases like lithium diisopropylamide (LDA) can deprotonate both the carboxylic acid and the C5 position of thiophene-2-carboxylic acid, forming a dianion. This 5-lithio derivative is a powerful nucleophile for introducing substituents at the C5 position.[2]
- Coupling Reactions: Thiophene carboxylic acids are substrates in various coupling reactions, including Ullmann and catalytic decarboxylative couplings, to form biaryl structures.[2]

Synthesis and Experimental Protocols

A variety of synthetic routes exist for preparing thiophene carboxylic acids and their derivatives. The choice of method often depends on the desired substitution pattern and available starting materials.

Synthesis of Thiophene-2-Carboxylic Acid

A common laboratory and industrial method involves the oxidation of a pre-functionalized thiophene.



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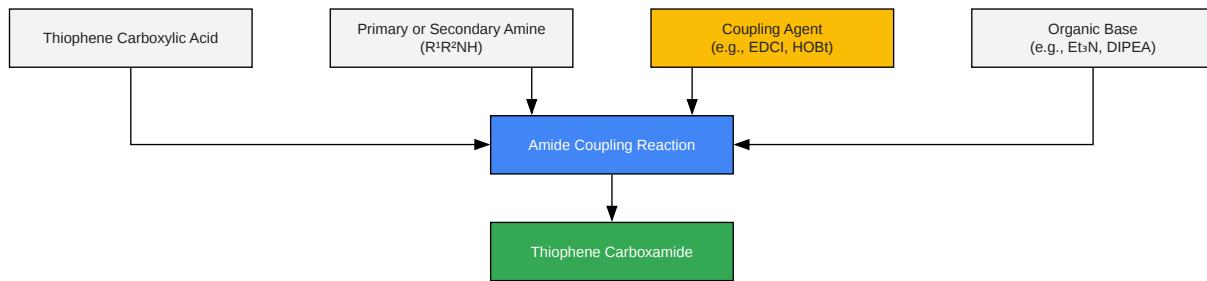
Caption: General workflow for the synthesis of 2-TCA via oxidation.

Experimental Protocol: Synthesis via Haloform Reaction of 2-Acetylthiophene[11]

- Preparation: A solution of sodium hypochlorite (NaOCl) is prepared by adding chlorine gas to a cooled solution of sodium hydroxide.
- Reaction: 2-Acetylthiophene is added slowly to the NaOCl solution at a controlled temperature (e.g., 50-60 °C). The reaction is exothermic and requires careful monitoring.
- Work-up: After the reaction is complete, the mixture is cooled. Any unreacted starting material is removed by extraction with a suitable organic solvent.
- Isolation: The aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of ~2-3.
- Purification: The precipitated thiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water or another suitable solvent can be performed for further purification.

Synthesis of Thiophene Carboxamide Derivatives

Amide derivatives are frequently synthesized for biological screening. This typically involves the coupling of the carboxylic acid with an amine.



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Caption: Workflow for the synthesis of thiophene carboxamide derivatives.

Experimental Protocol: Amide Synthesis via EDCI Coupling[3]

- **Dissolution:** Dissolve thiophene carboxylic acid (1 equiv.), the desired amine (1-1.2 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-2 equiv.), and an organic base such as triethylamine (Et_3N) (2-3 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., N_2 or Ar). For difficult couplings, 1-hydroxybenzotriazole (HOBT) (1.5-2 equiv.) can be added.
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure thiophene carboxamide.

Key Analytical Techniques

Characterization of these derivatives relies on standard spectroscopic methods.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the structure, substitution pattern, and purity. For 3-thiophenecarboxylic acid, characteristic ^1H NMR signals appear around 12.08 ppm (COOH), 8.24 ppm, 7.57 ppm, and 7.34 ppm for the thiophene protons in CDCl_3 .[\[15\]](#)
- Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong, broad absorption around $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around $1680\text{-}1710\text{ cm}^{-1}$ corresponds to the C=O stretch.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.

Biological Activity and Applications in Drug Development

Thiophene carboxylic acid derivatives exhibit a wide range of biological activities and are a cornerstone of many drug discovery programs.

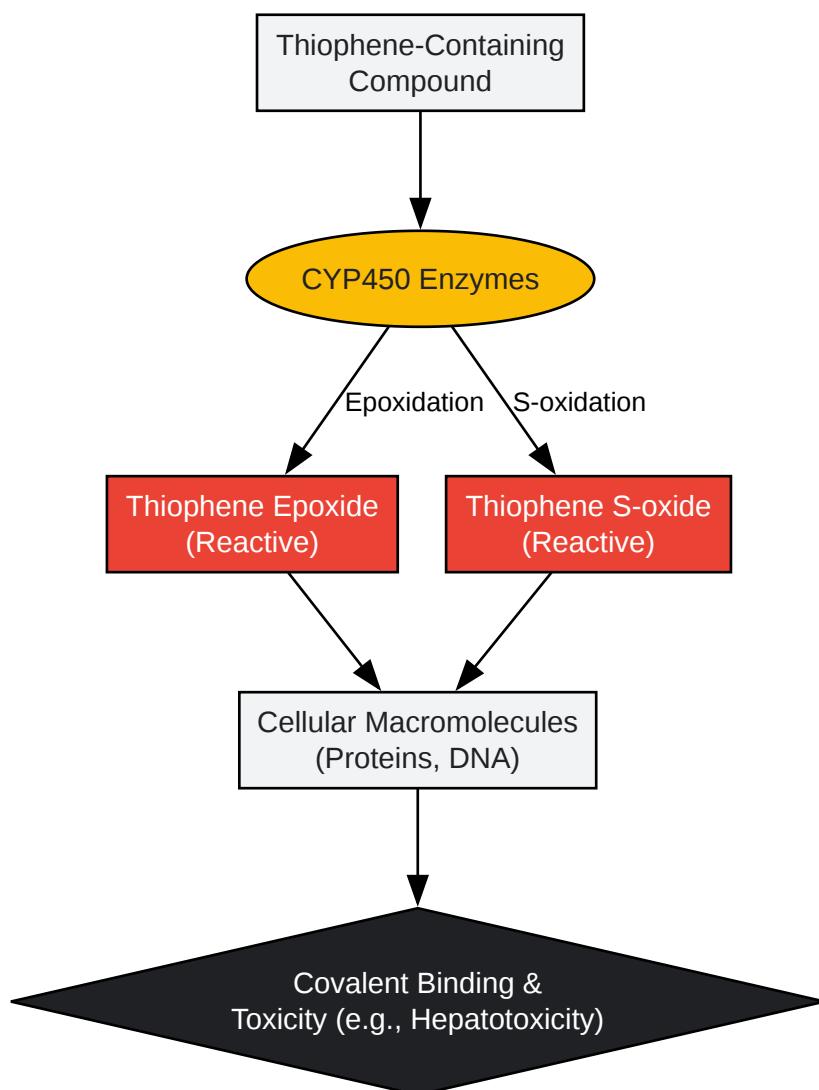
Pharmacological Significance

- Enzyme Inhibition: A series of thiophene carboxylic acids have been identified as potent inhibitors of D-amino acid oxidase (DAO).[\[16\]](#) Inhibition of DAO is a therapeutic strategy for treating the negative symptoms of schizophrenia. Structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated for inhibitory activity.[\[16\]](#)
- Antiviral Activity: Thiophene derivatives have been discovered as entry inhibitors for the Ebola virus, acting by disrupting the binding of the viral glycoprotein (GP) to the host cell receptor Niemann-Pick C1 (NPC1).[\[3\]](#)

- **Antimicrobial and Antioxidant Activity:** Many thiophene derivatives, including amides and thioureas, have been synthesized and tested for their antimicrobial and antioxidant properties.[5][17] Compound 3-amino thiophene-2-carboxamide, for example, has shown significant antioxidant activity in ABTS assays.[17]

Bioactivation and Toxicology

While therapeutically valuable, the thiophene ring is a known structural alert. Its metabolism, primarily by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[18]



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Caption: Metabolic bioactivation pathway of the thiophene ring.

This bioactivation can lead to drug-induced toxicity, as was famously the case with the diuretic drug tienilic acid, which was withdrawn from the market due to severe hepatotoxicity linked to its metabolic profile.[18] Understanding these pathways is critical for designing safer thiophene-based drugs.

Conclusion

Thiophene carboxylic acid and its derivatives are exceptionally versatile compounds with well-defined physical and chemical properties. Their straightforward synthesis, predictable reactivity, and amenability to a wide range of chemical transformations make them invaluable building blocks for organic and medicinal chemists. While their potential for metabolic bioactivation requires careful consideration during drug design, their proven track record in numerous approved drugs and their continued emergence in novel therapeutic areas underscore their enduring importance in the pursuit of new medicines. This guide provides the foundational knowledge necessary for researchers to effectively harness the potential of these critical chemical entities.

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